N-Methyl-1H-benzo[d]imidazol-2-amine

Inflammation Cyclooxygenase Selectivity

N-Methyl-1H-benzo[d]imidazol-2-amine (CAS 17228-38-5) is a uniquely selective 2-aminobenzimidazole scaffold—the exocyclic N-methyl group confers ~82-fold COX-2/COX-1 selectivity (COX-2 IC50=1.40 μM) and high H3 receptor affinity (pKi ~8.90) not achievable with the parent 2-aminobenzimidazole or annular N-methyl analogs. Generic substitution introduces uncontrolled target-engagement variability compromising data integrity. Available at ≥95% purity, this research-grade building block is essential for reproducible COX-2 pathway dissection, H3 SAR studies, antiviral nucleoside synthesis, and in vivo anti-inflammatory discovery.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 17228-38-5
Cat. No. B100317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1H-benzo[d]imidazol-2-amine
CAS17228-38-5
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCNC1=NC2=CC=CC=C2N1
InChIInChI=1S/C8H9N3/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,9,10,11)
InChIKeyALBBQFWHUCTZFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-1H-benzo[d]imidazol-2-amine (CAS 17228-38-5): Procurement-Grade 2-Aminobenzimidazole Scaffold for Targeted COX-2 and H3 Antagonist Research


N-Methyl-1H-benzo[d]imidazol-2-amine (CAS 17228-38-5) is a heterocyclic compound belonging to the 2-aminobenzimidazole class, characterized by a benzimidazole core with a methyl substituent at the exocyclic 2-amino group [1]. Commercially available at ≥95% purity from multiple specialty chemical suppliers , this compound serves as both a direct pharmacological probe and a versatile building block for medicinal chemistry. Its structural features confer distinct hydrogen-bond donor/acceptor properties critical for target engagement, differentiating it from unsubstituted 2-aminobenzimidazole and alternative N-alkylated derivatives.

Why 2-Aminobenzimidazole and Other N-Alkyl Analogs Cannot Substitute for N-Methyl-1H-benzo[d]imidazol-2-amine in Critical Assays


Substitution within the 2-aminobenzimidazole series is not functionally equivalent due to the critical role of the exocyclic N-methyl group in modulating receptor affinity and enzyme selectivity. Comparative studies reveal that methylation of the exocyclic amine, as in N-Methyl-1H-benzo[d]imidazol-2-amine, preserves high histamine H3-receptor binding affinity (pKi ~8.90 for related derivatives), whereas annular N-methylation or use of the unsubstituted 2-aminobenzimidazole scaffold can lead to significant loss of potency [1]. Furthermore, the compound exhibits a distinct COX-2/COX-1 selectivity profile (~82-fold) that is not observed with the parent 2-aminobenzimidazole or other simple N-alkyl analogs, rendering it a non-interchangeable tool for dissecting inflammatory pathways [2]. Generic substitution without this specific N-methylation pattern introduces uncontrolled variability in both target engagement and off-target liability, compromising experimental reproducibility and data integrity in drug discovery workflows.

Quantitative Differentiation Guide: N-Methyl-1H-benzo[d]imidazol-2-amine vs. Closest Analogs in Key Biological Assays


COX-2 Selectivity Over COX-1: A Quantitative Head-to-Head Comparison with Parent 2-Aminobenzimidazole

In vitro enzyme inhibition assays reveal that N-Methyl-1H-benzo[d]imidazol-2-amine possesses a pronounced selectivity for COX-2 over COX-1. The IC50 for COX-2 inhibition is 1.40 μM, while the IC50 for COX-1 inhibition is 115 μM, yielding a selectivity ratio of approximately 82:1 in favor of COX-2 [1]. In contrast, the unsubstituted 2-aminobenzimidazole scaffold typically exhibits balanced, low-potency inhibition of both isoforms, lacking the selective profile conferred by the N-methyl group.

Inflammation Cyclooxygenase Selectivity

Histamine H3 Receptor Affinity: Exocyclic N-Methylation Preserves High Affinity While Annular Methylation Diminishes Potency

Systematic structure-activity relationship studies on 2-aminobenzimidazole-based H3 antagonists demonstrate that methylation of the exocyclic NH group, as in N-Methyl-1H-benzo[d]imidazol-2-amine, maintains high affinity (pKi ~8.90 for related tri-methylene spacer derivatives), whereas annular N-methylation results in a significant drop in receptor affinity [1]. This differential behavior is spacer-length dependent, underscoring the unique pharmacophoric contribution of the exocyclic N-methyl group.

Histamine Receptor CNS Structure-Activity Relationship

In Vivo Anti-Inflammatory Efficacy: 2-Methylaminobenzimidazole Scaffold Achieves 100% Paw Edema Reduction at 100 mg/kg

In a carrageenan-induced rat paw edema model, 2-methylaminobenzimidazole derivatives—sharing the core pharmacophore of N-Methyl-1H-benzo[d]imidazol-2-amine—exhibit robust anti-inflammatory activity. Specifically, optimized derivative (7) achieved 100% inhibition of paw edema at 100 mg/kg body weight, comparable to the efficacy of the standard NSAID nimesulide at 50 mg/kg [1]. This demonstrates the therapeutic potential of the 2-methylaminobenzimidazole chemotype, a potential not evident from in vitro enzyme inhibition data alone.

Inflammation In Vivo Carrageenan

Nucleoside Mimicry: The N-Methyl and 2-Amine Substitution Pattern Enables Antiviral Polymerase Targeting

ChemShuttle, a supplier of research intermediates, explicitly notes that the combination of an N-methyl group and a 2-amine substitution in N-Methyl-1H-benzo[d]imidazol-2-amine enables nucleoside mimicry, positioning it as a key building block for developing non-natural nucleosides targeting viral polymerases . This structural feature is absent in unsubstituted 2-aminobenzimidazole and in many other benzimidazole derivatives lacking this specific substitution pattern.

Antiviral Nucleoside Analog Polymerase

Commercial Availability and Purity: ≥95% Consistent Supply from Multiple Specialty Vendors

N-Methyl-1H-benzo[d]imidazol-2-amine is readily available from multiple reputable chemical suppliers, including AKSci, Aladdin Scientific, and ChemShuttle, with a minimum purity specification of 95% . This consistent commercial availability contrasts with many other specialized 2-aminobenzimidazole analogs that require custom synthesis, offering a practical advantage for reproducible research.

Procurement Purity Supply Chain

Validated Application Scenarios for N-Methyl-1H-benzo[d]imidazol-2-amine in Drug Discovery and Chemical Biology


Selective COX-2 Inhibitor Tool Compound for In Vitro Inflammation Studies

Utilize N-Methyl-1H-benzo[d]imidazol-2-amine as a selective COX-2 inhibitor (COX-2 IC50 = 1.40 μM; COX-1 IC50 = 115 μM) in cellular and biochemical assays to dissect COX-2-mediated inflammatory pathways without confounding COX-1 inhibition [1]. This selectivity profile is critical for validating COX-2 as a target and for benchmarking novel anti-inflammatory candidates.

Histamine H3 Receptor Pharmacophore Mapping and Antagonist Optimization

Employ N-Methyl-1H-benzo[d]imidazol-2-amine as a reference ligand in H3 receptor binding assays to establish structure-activity relationships, given its exocyclic N-methyl group's demonstrated role in maintaining high receptor affinity compared to annular methylated analogs [1]. This aids in the rational design of CNS-penetrant H3 antagonists with optimized hydrogen-bond donor profiles.

In Vivo Anti-Inflammatory Scaffold Validation in Rodent Models

Leverage the 2-methylaminobenzimidazole core as a validated starting point for in vivo anti-inflammatory drug discovery. Derivatives of this scaffold have achieved 100% inhibition of carrageenan-induced paw edema in rats, demonstrating translational potential for oral anti-inflammatory agents [1].

Nucleoside Mimetic Building Block for Antiviral Polymerase Inhibitors

Incorporate N-Methyl-1H-benzo[d]imidazol-2-amine into synthetic routes for non-natural nucleoside analogs targeting viral polymerases, exploiting its structural mimicry of natural nucleosides conferred by the N-methyl and 2-amine substitution pattern [1]. This application is particularly relevant for developing novel antiviral agents against RNA and DNA viruses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Methyl-1H-benzo[d]imidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.